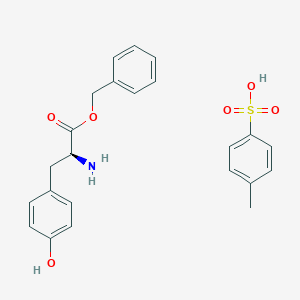

O-Benzyl-L-tyrosine toluene-p-sulphonate

説明

O-Benzyl-L-tyrosine toluene-p-sulphonate is a derivative of the natural amino acid tyrosine . It is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .

Synthesis Analysis

The synthesis of O-Benzyl-L-tyrosine toluene-p-sulphonate involves the benzylation of carboxylic acid functional groups using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . This reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .Chemical Reactions Analysis

O-Benzyl-L-tyrosine toluene-p-sulphonate can be used as a building block in the synthesis of amphiphilic block co-polypeptides . It is also used in the production of pharmaceuticals and other chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of O-Benzyl-L-tyrosine toluene-p-sulphonate include a melting point of 259 °C (decomposes) and an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) .科学的研究の応用

Peptide Synthesis

- Field : Biochemistry

- Application Summary : O-benzyl-L-amino acids play a key role in regioselective peptide synthesis . They are often retained without deprotection to constitute the pharmaceutical peptide systems .

- Methods and Procedures : The carboxylic acid functional groups of amino acids are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . This reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .

- Results : The study investigated p-toluenesulfonyl chloride as a reasonable alternative catalyst for facile benzylation of selected mono- and di- carboxylic amino acids .

Biocatalytic Derivatization

- Field : Biotechnology

- Application Summary : Derivatization of the functional groups of L-tyrosine can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

- Methods and Procedures : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .

- Results : The review summarizes typical L-tyrosine derivatizations catalyzed by enzymatic biocatalysts, as well as the strategies and challenges associated with their production processes .

Preparation of Block Copolypeptides

- Field : Biomedical Engineering

- Application Summary : It is used to prepare Lysine-block-tyrosine block copolypeptides, which are useful as targeted drug carriers, functional nanobioreactors, and biomimetic encapsulants in the biomedical fields .

- Methods and Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Sulfonates

- Field : Organic Chemistry

- Application Summary : O-Benzyl-L-tyrosine can be used in the synthesis of sulfonates . Sulfonates are used in a variety of applications, including detergents, dyes, and drugs .

- Methods and Procedures : The synthesis of sulfonates typically involves the reaction of alcohols with toluenesulfonic acid anhydride to yield the alkyl tosylates . This reaction is often catalyzed by ytterbium (III) trifluoromethanesulfonate .

- Results : The method provides a practical and sustainable synthesis of arylsulfonate from stable and readily available phenols and sodium arenesulfinates .

Attachment to Graphene Oxide Nanoribbons

- Field : Nanotechnology

- Application Summary : L-tyrosine, including O-Benzyl-L-tyrosine, can be covalently attached to graphene oxide nanoribbons (GONRs) . This has potential applications in the development of advanced materials .

- Methods and Procedures : The attachment of L-tyrosine to GONRs is achieved by amidation of the α-amine group of tyrosine with the existing carboxylic groups in GONR .

- Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of O-benzyl-l-amino Acids

- Field : Organic Chemistry

- Application Summary : O-Benzyl-L-tyrosine can be used in the synthesis of O-benzyl-l-amino acids . These compounds are often retained without deprotection to constitute the pharmaceutical peptide systems .

- Methods and Procedures : The carboxylic acid functional groups of amino acids are often benzylated using p-toluenesulfonyl chloride catalysed reaction . This reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .

- Results : The study investigated p-toluenesulfonyl chloride as a reasonable alternative catalyst for facile benzylation of selected mono- and di- carboxylic amino acids .

Safety And Hazards

将来の方向性

The future directions of O-Benzyl-L-tyrosine toluene-p-sulphonate could involve its use in the synthesis of amphiphilic block co-polypeptides due to their potential applications in biomedical fields . For instance, it is used to prepare Lysine-block-tyrosine block copolypeptides, which are useful as targeted drug carriers, functional nanobioreactors, and biomimetic encapsulants in the biomedical fields .

特性

IUPAC Name |

benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGVHBLZZQDFFM-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201802 | |

| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Benzyl-L-tyrosine toluene-p-sulphonate | |

CAS RN |

53587-11-4 | |

| Record name | L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53587-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053587114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。